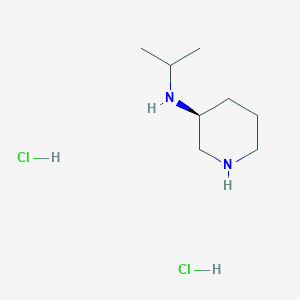

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number 1338222-23-3 . It has a molecular weight of 215.16 and a molecular formula of C8H20Cl2N2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.16 and a molecular formula of C8H20Cl2N2 . The compound is stored at room temperature . Unfortunately, the search results do not provide information on its boiling point, melting point, density, or flash point .Scientific Research Applications

Pharmacological Characterization

(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride has been studied for its potential in pharmacology. Grimwood et al. (2011) explored a similar compound, PF-04455242, which is a κ-opioid receptor antagonist with high affinity in human, rat, and mouse KORs. This compound demonstrated potential for treating depression and addiction disorders, showing effectiveness in various assays, including the mouse forced-swim test and the mouse social defeat stress assay (Grimwood et al., 2011).

Antimicrobial Activity

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The study highlighted the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).

Glycosidase Inhibitory Study

Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines with piperidine components for potential glycosidase inhibition. The synthesized compounds were evaluated against various commercial glycosidases, indicating the relevance of this compound in biochemical applications (Baumann et al., 2008).

GPR119 Agonists Development

Kubo et al. (2021) focused on developing GPR119 agonists, where propan-2-yl piperidine derivatives played a crucial role. They identified a compound that showed potent GPR119 agonist activity and potential in treating diabetes through the enhancement of insulin secretion (Kubo et al., 2021).

Azines Oxidation

Soldatenkov et al. (1997) investigated the oxidation reactions of azines, involving 4-paracyclophanyl substituted γ-piperidols, indicating the compound's relevance in organic chemistry and synthesis (Soldatenkov et al., 1997).

Anticonvulsive Effect Study

Silhánková et al. (1996) prepared heterocyclic L-proline amides from BOC-L-proline and heterocyclic amines, including piperidine derivatives, and evaluated their anticonvulsive effects. This research highlights the compound's potential in the development of anticonvulsive medications (Silhánková et al., 1996).

Novel Synthesis Methods

Hoogenband et al. (2004) described a novel, efficient synthetic route to N-(piperidin-4-yl)-1,3-dihydroindol-2-one, a pharmaceutical key intermediate, highlighting the compound's significance in medicinal chemistry (Hoogenband et al., 2004).

Safety and Hazards

The safety information available indicates that “(S)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride” has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(3S)-N-propan-2-ylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQHHUODBDGKX-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H]1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)